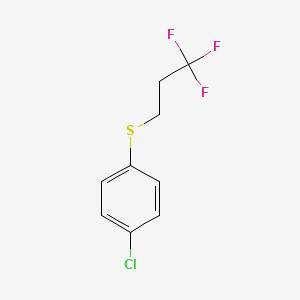

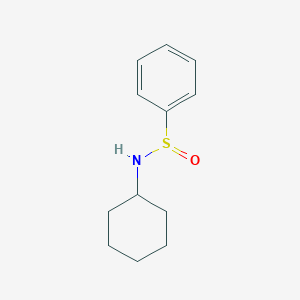

![molecular formula C15H24N4O3 B2895422 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide CAS No. 2097918-79-9](/img/structure/B2895422.png)

4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide” is a new derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine . This class of compounds is promising for obtaining new biologically active compounds .

Synthesis Analysis

The synthesis of this compound has been achieved through a single-stage method under very mild conditions . The reaction involved the use of isoxazole and cytisine, leading to the formation of 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide .Molecular Structure Analysis

The molecular structure of this compound has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . As a result, the homo- and heteronuclear spin-spin couplings have been established . The X-ray diffraction analysis has determined the spatial structure of this new derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied. The reaction led to the single-stage method under very mild conditions to obtain some 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various techniques. The 1H NMR spectroscopy and mass spectrometry have confirmed the structure of the compound . The electron-accepting properties of the compound have demonstrated that a sulfamide group at the 4-position of the isoxazole cycle has increased the acidity of methyl groups at the 3- and 5-positions .Applications De Recherche Scientifique

Pharmaceuticals: Anti-inflammatory Applications

The sulfo-derivatives of azoles, which include the compound , have been widely used in pharmacy as biologically active compounds. Notably, they are part of a group of nonsteroidal anti-inflammatory drugs (NSAIDs) like coxibs, which inhibit cyclooxygenase. This inhibition is crucial for reducing inflammation and pain in various conditions .

Neuroscience: Neuroprotective Effects

Research indicates that azole derivatives can exhibit neuroprotective effects. These compounds may protect nerve cells against damage, degeneration, or impairment of function. They are being studied for potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Hematology: Hemorheological Activity

The compound has been studied for its hemorheological activity, which refers to its effects on the flow properties of blood. This is significant in the development of treatments for conditions that affect blood viscosity and circulation, potentially improving outcomes in cardiovascular diseases .

Chemical Synthesis: Intermediate for Complex Molecules

Due to its reactive functional groups, this compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical reactions, making it a valuable tool in synthetic organic chemistry .

Material Science: Development of Smart Materials

The electron-accepting properties of the compound suggest its potential use in the development of smart materials. These materials can change their properties in response to external stimuli, such as temperature, light, or electric field .

Analytical Chemistry: Spectroscopy and Structural Analysis

The compound’s unique structure makes it suitable for advanced spectroscopic analysis, such as NMR and X-ray diffraction. This allows for the detailed study of molecular structures and can aid in the identification and characterization of new compounds .

Biotechnology: Enzyme Inhibition

Isoxazole derivatives have been shown to act as enzyme inhibitors. This property is significant for the development of new drugs that target specific enzymes related to diseases, offering a pathway for therapeutic intervention .

Oncology: Anticancer Research

Compounds with isoxazole moieties are being explored for their anticancer properties. They may inhibit the growth of cancer cells and could be used in the design of new chemotherapeutic agents .

Propriétés

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-10-13(11(2)22-17-10)14(20)16-9-12-5-7-19(8-6-12)15(21)18(3)4/h12H,5-9H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAKJFGFCHCJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

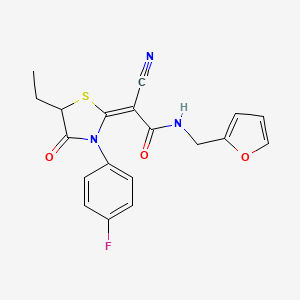

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2895344.png)

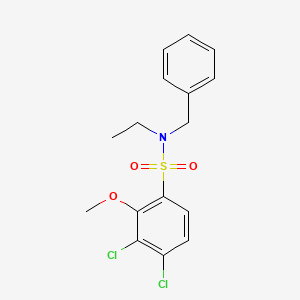

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)

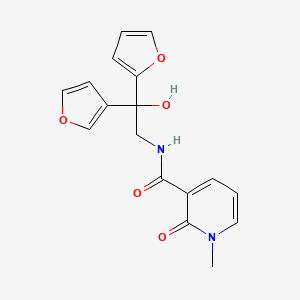

![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)

![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2895354.png)

![2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)

![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2895360.png)

![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)